Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
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Overview
Description
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is used in the synthesis of proteolysis targeting chimeras, which are molecules designed to target specific proteins for degradation. This compound is characterized by its fluorenylmethyloxycarbonyl-protected glycine tripeptide linked to a polyethylene glycol spacer and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves multiple steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of glycine.
Peptide Coupling: The protected glycine is coupled with two additional glycine molecules to form a tripeptide.
Polyethylene Glycol Coupling: The tripeptide is then linked to a polyethylene glycol spacer.
Carboxylation: Finally, a carboxylic acid group is introduced at the terminal end of the polyethylene glycol spacer.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and reproducibility, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH undergoes various chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions to expose the free amine group.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the fluorenylmethyloxycarbonyl group.
Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used for amide bond formation.
Major Products
Deprotected Amine: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.
Amide Products: Reaction with primary amines forms stable amide bonds.
Scientific Research Applications
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras.
Biology: Facilitates the study of protein degradation pathways.
Industry: Used in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves its role as a linker in proteolysis targeting chimeras. These chimeras recruit specific proteins to the ubiquitin-proteasome system for degradation. The polyethylene glycol spacer enhances solubility and bioavailability, while the carboxylic acid group facilitates conjugation to other molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG4-COOH: Similar structure but lacks the glycine tripeptide.
Fmoc-PEG4-NHS Ester: Contains an N-hydroxysuccinimide ester instead of a carboxylic acid group
Uniqueness
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is unique due to its combination of a glycine tripeptide, polyethylene glycol spacer, and carboxylic acid group, making it highly versatile for various applications in proteolysis targeting chimera synthesis .
Properties
Molecular Formula |
C32H42N4O11 |
---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41) |
InChI Key |
JCSQDGSFAGSQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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